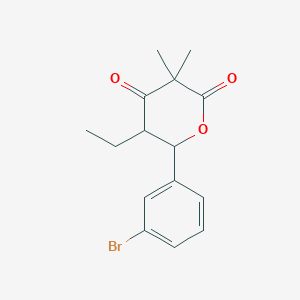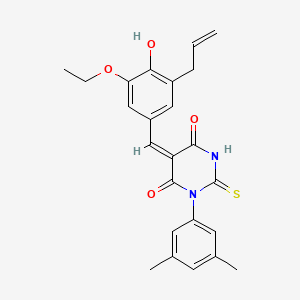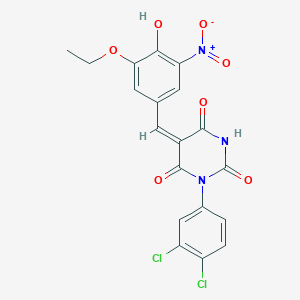
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as FHCMTC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood; however, studies have suggested that it may act through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of angiogenesis, suppression of inflammation, and modulation of immune responses. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its potent cytotoxic effects against cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in vivo, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be critical for its potential development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, starting from the reaction of 4-fluorophenol with 2,3,4-trifluorobenzaldehyde to form the intermediate compound, 3-(4-fluorophenoxy)-2,4-bis(trifluoromethyl)benzaldehyde. This intermediate is then subjected to a reaction with 4-hydroxycoumarin in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O4/c1-8-12(22)7-6-11-13(23)15(16(17(19,20)21)25-14(8)11)24-10-4-2-9(18)3-5-10/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXGZAXEIBWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915813.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5915814.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5915821.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5915824.png)

![3-(4-chloro-3-nitrophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5915840.png)

![4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915854.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915863.png)
![4-methyl-N-[4-oxo-3-{[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5915873.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5915877.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5915899.png)
